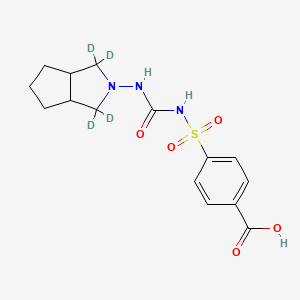

Carboxy Gliclazide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxy Gliclazide-d4 is a deuterium-labeled version of Carboxy Gliclazide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes. This compound is utilized in scientific research to study the pharmacokinetics and metabolic profiles of Carboxy Gliclazide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carboxy Gliclazide-d4 involves the incorporation of deuterium into the Carboxy Gliclazide molecule. This process typically includes the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.

Análisis De Reacciones Químicas

Types of Reactions

Carboxy Gliclazide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Carboxy Gliclazide-d4 is widely used in scientific research for various applications, including:

Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Carboxy Gliclazide.

Biology: It is used to study the metabolic pathways and pharmacokinetics of Carboxy Gliclazide in biological systems.

Medicine: It is used in drug development to understand the pharmacokinetic and metabolic profiles of Carboxy Gliclazide, which can help in optimizing its therapeutic efficacy.

Industry: It is used in the development of analytical methods for the quantitation of Carboxy Gliclazide in various matrices.

Mecanismo De Acción

Carboxy Gliclazide-d4 exerts its effects by binding to the sulfonylurea receptor on the beta cells of the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels and a decrease in potassium efflux. The resulting depolarization of the beta cells triggers the influx of calcium ions, which in turn stimulates the release of insulin from insulin-containing vesicles. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus.

Comparación Con Compuestos Similares

Carboxy Gliclazide-d4 is unique due to the incorporation of deuterium, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Gliclazide: The non-deuterated version of this compound, used as an oral hypoglycemic agent.

Glipizide: Another sulfonylurea compound used to treat type 2 diabetes mellitus.

Glibenclamide: A sulfonylurea with a longer duration of action compared to Gliclazide.

Glimepiride: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

This compound stands out due to its deuterium labeling, which enhances its utility in scientific research by providing more accurate and detailed information on the pharmacokinetics and metabolism of Carboxy Gliclazide.

Actividad Biológica

Carboxy Gliclazide-d4 is a deuterated derivative of Gliclazide, a second-generation sulfonylurea drug primarily used in the management of type 2 diabetes mellitus. This compound offers unique advantages in pharmacokinetic and metabolic studies due to the incorporation of deuterium, which enhances the precision of research findings. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound operates through several biochemical pathways:

- Insulin Secretion : Similar to its parent compound Gliclazide, it stimulates insulin secretion by binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This action leads to an increase in intracellular calcium levels, promoting insulin release .

- Regulation of Blood Glucose : The compound effectively decreases fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels. This regulation is critical for managing diabetes .

- Pleiotropic Effects : Beyond glucose control, this compound exhibits anti-inflammatory properties and cellular protective effects, which may contribute to its therapeutic efficacy in diabetic complications .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Metabolism : The compound undergoes extensive metabolism, producing multiple metabolites through various pathways. It is primarily eliminated through hepatic pathways rather than renal clearance .

- Deuterium Labeling : The incorporation of deuterium allows for enhanced tracking during metabolic studies, providing more accurate data regarding its pharmacokinetic behavior compared to non-deuterated compounds .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Insulin Secretion | Stimulates insulin release from pancreatic beta cells via SUR1 receptor binding |

| Blood Glucose Regulation | Reduces fasting plasma glucose and HbA1c levels |

| Anti-inflammatory Effects | Exhibits cellular protective effects beyond glucose regulation |

| Metabolic Profiling | Serves as a tracer in metabolic studies due to deuterium labeling |

Case Study 2: Pharmacokinetic Studies

Research utilizing deuterated compounds like this compound has illustrated significant differences in metabolic pathways compared to their non-deuterated counterparts. For instance, studies have demonstrated altered absorption rates and half-lives due to the stable isotopes used in tracing metabolic pathways . This highlights the utility of this compound in developing more effective therapeutic strategies.

Propiedades

IUPAC Name |

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.